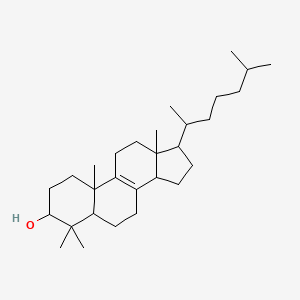

Demethyldihydrolanosterol

Beschreibung

Eigenschaften

IUPAC Name |

4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Demethyldihydrolanosterol

Integration into the Mevalonate (B85504) Pathway and Post-Squalene Metabolism

The journey to demethyldihydrolanosterol begins with the mevalonate pathway, an essential metabolic route present in all higher eukaryotes. guidetopharmacology.orgwikipedia.org This pathway utilizes acetyl-CoA to produce two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules serve as the foundational units for the synthesis of a vast array of isoprenoids, including cholesterol. wikipedia.org

Upstream Precursors and Initial Cyclization Events

The synthesis of sterols from IPP and DMAPP involves a series of condensation reactions. nih.gov Two molecules of farnesyl diphosphate, a C15 intermediate, are joined together to form the C30 acyclic polyene, squalene (B77637). nih.gov Squalene then undergoes oxidation to form squalene-2,3-epoxide (2,3-oxidosqualene). nih.gov This epoxide is a crucial branching point, as its cyclization, catalyzed by oxidosqualene-sterol synthase, yields the first steroidal structure, lanosterol (B1674476). nih.gov In some tissues and organisms, an alternative precursor, 24,25-dihydrolanosterol, is formed. This molecule is structurally identical to lanosterol except for the saturation of the double bond in the side chain. wikipedia.org Rat hepatoma cells have been shown to efficiently convert 24,25-dihydrolanosterol into cholesterol. nih.gov

Pathways Leading to this compound Formation

Following the formation of lanosterol, the biosynthetic pathway to cholesterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netnih.gov These pathways diverge after lanosterol but utilize many of the same enzymes to process substrates that differ by the presence or absence of a double bond at the C24 position in the side chain. researchgate.net

The Kandutsch-Russell Pathway: Direct Precursors and Enzymatic Steps

The Kandutsch-Russell pathway is characterized by the initial saturation of the Δ24 double bond of lanosterol, leading to the formation of 24,25-dihydrolanosterol. nih.gov this compound is a key intermediate in this pathway, arising from the demethylation of 24,25-dihydrolanosterol. nih.govscispace.com This pathway is particularly prominent in certain tissues, such as the preputial glands of mice. nih.gov

Distinctions from the Bloch Pathway Intermediates

The primary distinction between the Kandutsch-Russell and Bloch pathways lies in the saturation state of the sterol side chain. researchgate.netplos.org The Bloch pathway proceeds with intermediates that possess a Δ24 double bond, such as lanosterol and desmosterol. researchgate.netresearchgate.net In contrast, the Kandutsch-Russell pathway utilizes intermediates with a saturated side chain, like 24,25-dihydrolanosterol and, subsequently, this compound. nih.govplos.org An enzyme known as 24-dehydrocholesterol reductase (DHCR24) links the two pathways by reducing the Δ24 double bond. researchgate.netplos.org

Key Enzymatic Transformations in this compound Synthesis

The conversion of precursors to this compound is governed by specific enzymatic reactions. A crucial step in this process is the removal of a methyl group from the sterol nucleus.

Role of Lanosterol 14α-Demethylase (CYP51A1) in 14-Demethylation

The enzyme responsible for the removal of the 14α-methyl group from sterol precursors is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51A1. wikipedia.orgnih.gov This enzyme is highly conserved across biological kingdoms and catalyzes a critical, often rate-limiting, step in sterol biosynthesis. wikipedia.orgasm.org In the context of the Kandutsch-Russell pathway, CYP51A1 acts on 24,25-dihydrolanosterol to produce 4,4-dimethyl-8,14-cholestadien-3β-ol, a precursor to this compound. uniprot.org The reaction is a complex, three-step oxidative process that requires NADPH and molecular oxygen, ultimately releasing the methyl group as formic acid. wikipedia.orgnih.govnih.gov The identity of 14-demethyldihydrolanosterol as a product of this process has been confirmed through various analytical techniques. nih.govscispace.com

Enzymatic Reduction of the Δ24 Double Bond in Precursors (e.g., DHCR24 involvement in dihydrolanosterol (B1674475) formation)

A pivotal step in the Kandutsch-Russell pathway is the early reduction of the Δ24 double bond in the side chain of sterol precursors. nih.gov This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase, encoded by the DHCR24 gene. medlineplus.govnih.gov

The primary substrate for DHCR24 at this early stage is lanosterol. The enzyme catalyzes the reduction of the C24-C25 double bond in lanosterol to produce 24,25-dihydrolanosterol. medlineplus.gov This conversion of lanosterol to 24,25-dihydrolanosterol represents the first committed step of the Kandutsch-Russell pathway. nih.govresearchgate.net Following this saturation of the side chain, subsequent enzymatic modifications occur, including the demethylation at the C14α position.

The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme known as CYP51A1, is responsible for removing the 14α-methyl group. wikipedia.orgnih.gov When acting on 24,25-dihydrolanosterol, CYP51A1 produces 14-demethyldihydrolanosterol. nih.govportlandpress.com Therefore, the formation of this compound is dependent on the prior action of DHCR24 to create the saturated side-chain precursor, 24,25-dihydrolanosterol.

Detailed Research Findings:

Research using rat liver subcellular fractions has provided insight into these pathways. Studies where cholesterol biosynthesis was inhibited by carbon monoxide showed a significant accumulation of lanosterol and dihydrolanosterol. nih.govscispace.com In contrast, under normal incubation conditions (N2+O2), 14-demethyl-lanosterol and 14-demethyldihydrolanosterol were the major components of the 4,4-dimethyl sterol fraction. nih.govscispace.com This suggests that the enzymatic reduction of the sterol side chain can occur at the lanosterol stage, and the subsequent demethylation leads to this compound. nih.gov

The expression level of DHCR24 can influence the flux of intermediates through the Bloch versus the Kandutsch-Russell pathway. nih.gov However, studies in human embryonic kidney cells (HEK-293) have shown that overexpression of DHCR24 did not necessarily increase the formation of dihydrolanosterol, suggesting that DHCR24 activity is not the sole rate-limiting factor for the conversion of lanosterol to cholesterol via this route under all conditions. elifesciences.org Furthermore, flux analysis in different mouse tissues revealed that the liver is the primary site for the synthesis of dihydrolanosterol from lanosterol, although much of it does not appear to proceed down the classic Kandutsch-Russell pathway to cholesterol. elifesciences.org

The physical interaction between enzymes of the cholesterol synthesis pathway is also an area of active research. It has been demonstrated that DHCR24 and 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme of the Kandutsch-Russell pathway, can physically interact. nih.gov This finding supports the concept of a cholesterol "metabolon," a complex of enzymes that may channel substrates to increase efficiency. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function | Pathway Involvement |

| 24-dehydrocholesterol reductase | DHCR24 | Reduces the C24-C25 double bond in the sterol side chain (e.g., converts lanosterol to 24,25-dihydrolanosterol). medlineplus.gov | Kandutsch-Russell, Bloch (terminal step) |

| Lanosterol 14α-demethylase | CYP51A1 | Catalyzes the removal of the 14α-methyl group from sterol precursors like lanosterol and 24,25-dihydrolanosterol. wikipedia.orgportlandpress.com | Kandutsch-Russell, Bloch |

Table 2: Key Sterol Intermediates

| Compound Name | Key Structural Feature(s) | Role in Pathway |

| Lanosterol | C30 sterol with methyl groups at C4 and C14, and a Δ24 double bond in the side chain. | Primary product of squalene cyclization; precursor for both Bloch and Kandutsch-Russell pathways. nih.gov |

| 24,25-Dihydrolanosterol | Lanosterol with a saturated side chain (no Δ24 double bond). | Product of DHCR24 action on lanosterol; key intermediate in the Kandutsch-Russell pathway. medlineplus.gov |

| 14-Demethyldihydrolanosterol | Dihydrolanosterol lacking the 14α-methyl group. | Product of CYP51A1 action on 24,25-dihydrolanosterol. nih.gov |

| Desmosterol | Cholesterol precursor with a Δ24 double bond in the side chain. | The penultimate sterol in the Bloch pathway. embopress.org |

| Cholesterol | Final C27 sterol product with a saturated side chain. | End-product of both major synthesis pathways. medlineplus.gov |

Enzymatic Mechanisms Associated with Demethyldihydrolanosterol

Mechanistic Insights into Cytochrome P450 Enzymes (CYP51A1) in Demethylation Reactions

The primary enzyme responsible for the demethylation of lanosterol (B1674476) and 24,25-dihydrolanosterol is Cytochrome P450 Family 51 Subfamily A Member 1 (CYP51A1), also known as lanosterol 14α-demethylase. nih.govgenecards.orgresearchgate.net This enzyme is a member of the vast cytochrome P450 superfamily, which are monooxygenases that play critical roles in the metabolism of a wide array of organic compounds, including the synthesis of cholesterol, steroids, and other lipids. genecards.orgwikipedia.org CYP51A1's specific function is to catalyze the three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol and 24,25-dihydrolanosterol. genecards.orgwikipedia.org This process is a vital checkpoint in the conversion of lanosterol to other essential sterols. wikipedia.org

The demethylation reaction occurs in three successive steps, each requiring a molecule of diatomic oxygen and reducing equivalents, typically from NADPH. wikipedia.org The 14α-methyl group is first hydroxylated to a carboxyalcohol, then oxidized to a carboxyaldehyde. wikipedia.org Finally, the aldehyde group is eliminated as formic acid, which results in the formation of a double bond in the sterol structure. wikipedia.orgnih.gov

Electron Transfer Systems in CYP-Mediated Reactions (Flavoenzymes, Ferredoxin, Cytochrome P450 Reductase)

The catalytic activity of CYP51A1 is dependent on the transfer of electrons from NADPH. This process is facilitated by partner proteins, primarily NADPH-cytochrome P450 reductase (CPR). nih.gov CPR is a diflavin enzyme, containing both flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which accepts two electrons from NADPH and transfers them one at a time to the P450 enzyme. nih.govnih.gov The ability of the isoalloxazine ring of FMN and FAD to accept one or two electrons is fundamental to their function in these oxidation-reduction reactions. nih.gov

Proposed Catalytic Cycles and Intermediate States (e.g., ferric peroxide anion in CYP51A1 catalysis)

The catalytic cycle of CYP51A1 involves a series of well-defined intermediate states. A key and highly reactive intermediate in many P450-catalyzed reactions is Compound I, a high-valent iron(IV)-oxo species with a porphyrin radical cation (FeO3+). nih.gov This powerful oxidant is responsible for the initial hydroxylation steps in the demethylation of the sterol substrate. nih.gov

Other Enzymatic Activities Influencing Demethyldihydrolanosterol Metabolism

While CYP51A1 is the central enzyme in the demethylation of 24,25-dihydrolanosterol, other enzymes are involved in the broader pathway of cholesterol biosynthesis and can indirectly influence the flux of this metabolite. For instance, squalene (B77637) monooxygenase, another flavin-dependent enzyme that relies on CPR for reducing equivalents, catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256), the precursor to lanosterol. nih.gov

Principles of Enzymatic Processivity and Specificity in Sterol Bioconversion

Enzymes involved in sterol bioconversion, such as CYP51A1, exhibit remarkable processivity and specificity. Processivity refers to the ability of an enzyme to perform multiple catalytic cycles on a single substrate without releasing it. In the case of CYP51A1, it catalyzes three distinct chemical reactions on the same sterol molecule before releasing the final product. wikipedia.orgnih.gov This ensures the efficient conversion of the substrate to the product without the accumulation of potentially toxic intermediates.

Enzyme specificity is another crucial principle, ensuring that the correct substrate is acted upon and the desired reaction occurs. The active site of CYP51A1 is exquisitely shaped to bind its specific sterol substrates, lanosterol and 24,25-dihydrolanosterol, while excluding other molecules. researchgate.net This specificity is determined by the three-dimensional structure of the enzyme's active site and the interactions it forms with the substrate. mdpi.com The high degree of substrate preference observed for enzymes like CYP51A1 and sterol methyltransferases is a result of kinetically favored pathways that have evolved to be highly efficient. mdpi.com

The table below summarizes the key enzymes discussed and their roles in metabolism.

| Enzyme | Function |

| CYP51A1 (Lanosterol 14α-demethylase) | Catalyzes the three-step demethylation of lanosterol and 24,25-dihydrolanosterol. genecards.orgwikipedia.org |

| NADPH-Cytochrome P450 Reductase (CPR) | Transfers electrons from NADPH to CYP51A1 to facilitate catalysis. nih.gov |

| Squalene Monooxygenase | Catalyzes the oxidation of squalene to 2,3-oxidosqualene, a precursor to lanosterol. nih.gov |

| Sterol C24-Methyltransferase (SMT) | Acts on downstream products of the CYP51A1 reaction in the sterol biosynthetic pathway. nih.gov |

| Sterol Δ8-Δ7-Isomerase | Acts on downstream products of the CYP51A1 reaction in the sterol biosynthetic pathway. nih.gov |

| Sterol Esterase | Acts on sterol esters, playing a role in overall sterol homeostasis. csic.es |

Role and Significance in Sterol Biosynthetic Pathways

Demethyldihydrolanosterol as a Critical Branch Point Metabolite in Specific Sterol Pathways

This compound is a key sterol derivative in the multifaceted biosynthetic pathway that leads to cholesterol and other essential sterols. musechem.com In the metabolic journey from lanosterol (B1674476), the 14-demethylation step does not follow a single, linear path. Instead, in mammals and yeast, this crucial demethylation can occur on two different substrates: lanosterol or dihydrolanosterol (B1674475). researchgate.net This creates a branch point in the pathway.

Metabolic Flux Analysis and Intermediate Accumulation Studies

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of production and consumption of metabolites within a biological system, offering insights into the central metabolism of a cell. wikipedia.orgsemanticscholar.org While detailed MFA studies focusing specifically on this compound are intricate, significant understanding of the metabolic flux through its pathway can be derived from intermediate accumulation studies, particularly under conditions of enzyme inhibition. wikipedia.org Such studies help identify bottleneck enzymes and predict metabolic responses to perturbations. wikipedia.org By observing which intermediates accumulate when a specific enzymatic step is blocked, researchers can deduce the flow and regulation of the metabolic network.

The inhibition of specific enzymes in the sterol biosynthesis pathway provides critical data on the role of intermediates like this compound. Carbon monoxide (CO) is a known inhibitor of cholesterol biosynthesis. scispace.comrsc.org Specifically, CO targets the cytochrome P450-dependent 14α-demethylase enzyme, which is responsible for removing the 14α-methyl group from lanosterol and dihydrolanosterol. researchgate.netscispace.comresearchgate.net

Research has shown that the specific radioactivity of lanosterol biosynthesized in the presence of CO is lower than that of its companion, dihydrolanosterol, highlighting the significant impact of CO on the metabolic flux through these parallel pathways. scispace.com

Table 1: Accumulation of Sterol Intermediates Under Normal and CO-Inhibited Conditions Data derived from studies on rat liver homogenates incubated with [2-14C]mevalonic acid. scispace.com

| Gas Phase | Predominant Accumulated 4,4-Dimethyl Sterols | Relative Radioactivity |

|---|---|---|

| N₂ + O₂ (90:10) | 14-Demethyl-lanosterol, 14-Demethyldihydrolanosterol | Low |

Downstream Conversion of this compound to Subsequent Sterols (e.g., 4,4-dimethyl sterols and ultimate cholesterol synthesis)

Following its formation, this compound (a 4,4-dimethyl sterol) undergoes a series of enzymatic modifications to ultimately become cholesterol. nih.gov The conversion process involves the removal of the two methyl groups at the C-4 position. nih.govnih.gov

Studies using rat liver microsomal fractions have shown that dihydrolanosterol is a viable precursor for cholesterol. nih.gov When dihydro[¹⁴C]lanosterol is used as the precursor, a labeling pattern similar to other 4,4-dimethyl sterols is observed among the resulting 4-di-demethyl sterols, leading to the formation of cholest-7-enol and ultimately cholesterol. nih.gov

Comparative Biochemistry and Organismal Context

Demethyldihydrolanosterol in Animal Sterol Synthesis (e.g., Mammalian Cholesterol Biosynthesis)

In animals, the synthesis of cholesterol is a vital metabolic pathway, with lanosterol (B1674476) being the first sterol intermediate produced from the cyclization of squalene (B77637). guidetopharmacology.orgnih.gov The subsequent conversion of lanosterol to cholesterol involves a series of enzymatic reactions, including demethylations and the reduction of double bonds. researchgate.net

The liver is the primary site of cholesterol synthesis in mammals. ksu.edu.sa Following the formation of lanosterol, the pathway can proceed through different branches, such as the Bloch and Kandutsch-Russell pathways. nih.govnih.gov In this post-lanosterol sequence, intermediates are systematically modified. The compound 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol, also known as dihydrolanosterol (B1674475), is a recognized intermediate in this process. Its demethylation leads to the formation of this compound.

Studies in rabbit liver have shown that intermediates of cholesterol biosynthesis, including dihydrolanosterol, accumulate under certain metabolic conditions, underscoring their role in the hepatic pathway. unizar.es The conversion of these intermediates is crucial for maintaining cholesterol homeostasis. Dysregulation in hepatic sterol synthesis can lead to an expansion of the cellular pool of sterol intermediates available for processes like bile acid production. nih.gov The enzymes responsible for these transformations, such as sterol demethylases, are tightly regulated. nih.gov

This compound in Fungal Sterol Synthesis (Ergosterol Pathway)

Ergosterol (B1671047) is the principal sterol in fungi, where it serves functions analogous to cholesterol in animals, primarily as a component of the cell membrane. mdpi.com The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. researchgate.netnih.gov

The fungal ergosterol pathway shares its initial steps with mammalian cholesterol synthesis, starting from acetyl-CoA and proceeding to the formation of lanosterol. mdpi.comdavidmoore.org.uk From lanosterol, the pathways diverge to produce their respective final sterol products.

Similarities:

Starting Precursor: Both pathways utilize lanosterol as the first cyclic sterol precursor. davidmoore.org.uknih.gov

Demethylation: Both pathways involve the removal of methyl groups from the C4 and C14 positions of the sterol ring structure, a process catalyzed by demethylase enzymes. researchgate.netresearchgate.net

Differences:

Side Chain Modification: A key difference is the methylation at the C24 position in the side chain of fungal sterols, which is absent in cholesterol. This step is catalyzed by the enzyme sterol C24-methyltransferase (Erg6p). mdpi.com

Desaturation: The ergosterol pathway includes additional desaturation steps to create the characteristic double bonds at C7 and C22 in the final ergosterol molecule. The C5-desaturase (Erg3p) is one such key enzyme. davidmoore.org.ukmdpi.com

Enzyme Specificity: While the types of reactions (demethylation, reduction, isomerization) are similar, the specific enzymes (e.g., CYP51/Erg11p) have diverged and can be selectively targeted by antifungal agents like azoles, which have a lower affinity for the mammalian ortholog. researchgate.netnih.gov

The complexity of the ergosterol pathway can vary between fungal species, with some steps potentially involving multiple redundant enzymes. davidmoore.org.uknih.gov

Table 1: Comparison of Key Features in Animal vs. Fungal Sterol Synthesis

| Feature | Animal (Mammalian) Cholesterol Synthesis | Fungal Ergosterol Synthesis |

|---|---|---|

| Primary End Product | Cholesterol | Ergosterol |

| Initial Cyclic Precursor | Lanosterol | Lanosterol |

| C4 & C14 Demethylation | Yes | Yes |

| C24 Side-Chain Alkylation | No | Yes (Methylation) |

| Key Enzyme Classes | Reductases, Isomerases, Demethylases | Reductases, Isomerases, Demethylases, Desaturases, Methyltransferases |

| Therapeutic Target | HMG-CoA Reductase (by statins) | Lanosterol 14α-demethylase (by azoles), Squalene epoxidase (by allylamines) |

This compound in Plant Sterol Synthesis (Phytosterols)

Plants produce a diverse array of sterols, collectively known as phytosterols (B1254722), which are essential for membrane structure and function. frontiersin.org The major phytosterols include sitosterol, campesterol, and stigmasterol. nih.gov

The canonical and predominant pathway for phytosterol synthesis in plants diverges from the animal and fungal pathways at the very first cyclization step. nih.govfrontiersin.org Instead of lanosterol, the precursor 2,3-oxidosqualene (B107256) is cyclized to cycloartenol (B190886) . nih.govnih.govresearchgate.net This fundamental difference means that this compound is not an intermediate in the main plant sterol pathway. The conversion of cycloartenol to phytosterols requires an additional enzymatic step to open the cyclopropane (B1198618) ring, a reaction catalyzed by cyclopropyl (B3062369) sterol isomerase (CPI). frontiersin.org

However, research has uncovered the existence of a secondary, minor sterol biosynthesis pathway in some plants, such as Arabidopsis thaliana. nih.govnih.govpnas.org This "lanosterol pathway" operates in parallel to the main cycloartenol pathway. nih.gov In this alternative route, a lanosterol synthase (LAS) enzyme produces lanosterol, which can then be converted into phytosterols through a series of reactions analogous to those in fungi and animals. nih.govresearchgate.net It is within this minor lanosterol pathway that this compound would function as an intermediate.

Evidence indicates that the contribution of this lanosterol pathway to the total phytosterol pool is small, estimated to be around 1.5% in Arabidopsis seedlings, though this can increase upon overexpression of the LAS1 gene. nih.gov The expression of the lanosterol synthase gene varies in different plant tissues, suggesting it may have specialized roles, possibly in the synthesis of specific steroids as secondary metabolites rather than bulk structural sterols. nih.govnih.gov

Table 2: Comparison of Sterol Synthesis Precursors Across Kingdoms

| Organism Group | Primary Cyclic Precursor | Consequence for this compound |

|---|---|---|

| Animals | Lanosterol | Standard intermediate in cholesterol synthesis. |

| Fungi | Lanosterol | Standard intermediate in ergosterol synthesis. |

| Plants | Cycloartenol (major pathway) | Not an intermediate in the main pathway. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-oxidosqualene |

| 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol |

| Acetyl-CoA |

| Campesterol |

| Cholesterol |

| Cycloartenol |

| This compound |

| Dihydrolanosterol |

| Ergosterol |

| Lanosterol |

| Phytosterols |

| Sitosterol |

| Squalene |

Advanced Research Methodologies for Demethyldihydrolanosterol Studies

Isotopic Labeling and Tracer Studies in Metabolic Flux Analysis (e.g., [2-¹⁴C]mevalonic acid, deuterium (B1214612) incorporation)

Isotopic labeling is a foundational technique used to trace the metabolic fate of precursors through complex biochemical pathways, such as sterol biosynthesis. wikipedia.org Metabolic Flux Analysis (MFA) utilizes stable or radioactive isotopes to quantify the rates (fluxes) of intracellular reactions. nih.gov In the context of Demethyldihydrolanosterol, which is an intermediate in cholesterol synthesis, tracer studies provide definitive evidence of its position and turnover within the pathway. acs.org

Researchers introduce isotopically labeled precursors, such as [2-¹⁴C]mevalonic acid or deuterium-labeled acetate, into cellular systems or organisms. acs.orgnih.gov These labeled molecules are incorporated into downstream metabolites. By isolating sterol intermediates at various time points and analyzing the distribution and incorporation of the isotopic label, scientists can elucidate the precise sequence of enzymatic reactions. acs.org For example, feeding cells [¹³C]glucose can distinguish between different biosynthetic routes (e.g., the mevalonate (B85504) pathway vs. the MEP pathway) leading to the formation of isopentenyl pyrophosphate (IPP), the fundamental building block of sterols. acs.org The specific labeling pattern observed in this compound and subsequent products confirms its role as a downstream metabolite of lanosterol (B1674476) and a precursor to cholesterol. researchgate.net These experiments are critical for understanding how reaction rates are controlled and how the pathway responds to various physiological conditions or inhibitors. nih.gov

Mass Spectrometry-Based Approaches for Identification and Quantification (e.g., GC-MS for compound confirmation)

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of sterols like this compound from complex biological samples. aocs.org Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust method for sterol analysis. aocs.org

For analysis, sterols are typically extracted from a biological matrix and undergo a saponification step to release them from their esterified forms. Subsequently, they are derivatized, often to form trimethylsilyl (B98337) (TMS) ethers, to increase their volatility for GC analysis. winona.edu The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The retention time provides the initial evidence for identification. researchgate.net As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous compound confirmation. aocs.orgresearchgate.net For instance, the analysis of 24,25-dihydrolanosterol, a closely related compound, by GC-MS shows a distinct retention time and a predictable mass spectrum, which would be highly similar for this compound. researchgate.netnih.gov

For quantitative studies, an isotopically labeled internal standard (e.g., a deuterium-labeled version of the analyte) is added to the sample before extraction. invivochem.com This standard co-elutes with the target analyte but is distinguished by its higher mass in the MS. By comparing the peak area of the analyte to that of the known amount of the internal standard, precise quantification is possible, correcting for any sample loss during preparation. nih.gov

| Technique | Sample Preparation | Principle of Identification | Principle of Quantification | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Saponification followed by derivatization (e.g., TMS-ether) | Retention time and unique mass fragmentation pattern | Comparison to an internal standard (often isotopically labeled) | aocs.orgresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Extraction and purification; derivatization may not be required | Retention time and specific precursor-to-product ion transitions (MRM) | Stable isotope dilution using a labeled analogue | nih.gov |

Enzymatic Assays and Reconstitution Systems for Studying Demethylation and Reduction Activities

To study the specific enzymatic transformations involving this compound, such as demethylation and reduction, researchers utilize in vitro enzymatic assays and reconstitution systems. These controlled experimental setups allow for the detailed characterization of enzyme kinetics, substrate specificity, and inhibitor effects. researchgate.net

A common approach involves using microsomal fractions isolated from tissues with high sterol synthesis activity, such as the liver. researchgate.net These microsomes contain the membrane-bound enzymes of the sterol pathway, including lanosterol 14α-demethylase (CYP51A1), a key enzyme that acts on lanosterol and its derivatives. nih.govwikipedia.org In a typical assay, a substrate (e.g., dihydrolanosterol) is incubated with the microsomes in the presence of necessary cofactors like NADPH. researchgate.net The reaction is stopped after a set time, and the products are extracted and analyzed (often by GC-MS or HPLC) to measure the rate of substrate conversion. By manipulating assay conditions, such as substrate concentration or the presence of inhibitors, researchers can promote the accumulation of intermediates, providing insight into the multi-step reaction mechanism. researchgate.net

For more detailed mechanistic studies, a reconstitution system is employed. This involves purifying the enzyme of interest (e.g., CYP51A1) and its essential partners, such as cytochrome P450 reductase, and embedding them in an artificial lipid environment (e.g., liposomes). nih.govnih.gov This allows scientists to study the enzyme's activity in isolation, free from the interference of other cellular components, to determine its intrinsic catalytic properties and its precise requirements for activity. nih.gov

Molecular Modeling and Computational Chemistry in Elucidating Enzymatic Mechanisms

Molecular modeling and computational chemistry are powerful in silico tools for investigating the enzymatic mechanisms involved in this compound metabolism at an atomic level. nih.gov These methods are particularly useful for studying enzymes like sterol 14α-demethylase (CYP51), providing insights that are difficult to obtain through experimental methods alone. nih.gov

Homology modeling is often the first step, where the three-dimensional structure of an enzyme is predicted based on the known crystal structure of a related (homologous) protein. nih.gov Once a reliable 3D model is built, molecular docking simulations can be performed. In these simulations, a ligand, such as this compound, is computationally placed into the enzyme's active site to predict its most likely binding orientation. researchgate.net This allows researchers to identify key amino acid residues that interact with the substrate through forces like hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, molecular dynamics (MD) simulations can be used to study the movement and conformational changes of the enzyme-substrate complex over time. This provides a dynamic view of how the substrate is positioned for catalysis and how the enzyme facilitates the complex demethylation reaction. wikipedia.org These computational approaches are invaluable for understanding structure-function relationships, interpreting experimental data, and guiding the design of specific enzyme inhibitors. researchgate.net

Genetic Manipulation and Gene Editing Techniques in Pathway Elucidation

Genetic manipulation, particularly through advanced gene-editing techniques like CRISPR-Cas9, provides a powerful method for elucidating the function of specific enzymes in the metabolic pathway of this compound. mdpi.com By precisely altering the genes that encode these enzymes in cell lines or animal models, researchers can observe the direct consequences on metabolite levels. peerj.com

The core principle involves targeting a specific gene—for example, the gene encoding the reductase responsible for acting on a this compound intermediate—for inactivation (knockout). news-medical.net The CRISPR-Cas9 system can be programmed to create a double-strand break at a precise location in the gene, which, when repaired by the cell, often results in a non-functional version of the gene. nih.gov

Following the successful knockout of the target gene, the cells or tissues from the model organism are cultured and their sterol profiles are analyzed. If the targeted enzyme is indeed responsible for metabolizing this compound, its inactivation would be expected to cause an accumulation of this compound and a depletion of its downstream products. researchgate.net This accumulation can be quantitatively measured using mass spectrometry (as described in section 6.2), providing strong evidence for the gene's function within the biochemical pathway. This approach has been successfully used to study the roles of various enzymes in cholesterol and lipid synthesis, confirming gene function and identifying new regulatory points. mdpi.compeerj.com

Qualitative and Quantitative Research Methodologies in Biochemical Pathway Investigation

A comprehensive understanding of the role of this compound in biochemical pathways relies on the integration of both qualitative and quantitative research methodologies. nih.govedvotek.com These two approaches provide different but complementary types of information.

Qualitative analysis focuses on identification and characterization. nagwa.com In the context of this compound, this involves confirming its presence in a biological sample and elucidating its chemical structure. Methodologies such as GC-MS (section 6.2) are fundamentally qualitative in their ability to identify a compound based on its unique mass spectrum. aocs.org Similarly, enzymatic assays (section 6.3) that identify which specific enzyme can convert this compound into another product are qualitative in nature. This type of research answers the "what" and "how" questions: what intermediates are present, and how are they connected in the pathway? oup.com

Quantitative analysis, on the other hand, focuses on measurement. nagwa.com This involves determining the concentration of this compound in a tissue or the rate at which it is synthesized and consumed. unacademy.com Isotopic labeling and Metabolic Flux Analysis (section 6.1) are prime examples of quantitative methods that measure the flow of molecules through the pathway. nih.gov Likewise, using mass spectrometry with internal standards (section 6.2) to determine the exact amount of this compound that accumulates after a gene knockout (section 6.5) is a quantitative experiment. This research answers the "how much" and "how fast" questions, providing the numerical data needed for mathematical modeling of the metabolic network. nih.gov Together, these approaches build a complete picture, from the identity of the players to the dynamics of the system.

Regulation of Pathways Involving Demethyldihydrolanosterol

Transcriptional and Post-Transcriptional Regulation of Key Biosynthetic Enzymes (e.g., CYP51A1/ERG11)

The enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51A1 gene in mammals and ERG11 in fungi, is a critical cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a precursor to demethyldihydrolanosterol. wikipedia.orgfrontiersin.org This step is a key regulatory point in the pathway. wikipedia.org The expression of CYP51A1/ERG11 is meticulously controlled at both the transcriptional and post-transcriptional levels to manage the flow of intermediates through the sterol biosynthesis pathway. nih.gov

In fungi, the regulation of ERG11 is complex and responsive to the availability of sterols and oxygen. yeastgenome.orgnih.gov Under low-oxygen conditions, which limit sterol synthesis, transcription factors like Upc2p and Ecm22p are activated and bind to sterol regulatory elements (SREs) in the promoters of ERG genes, including ERG11, to enhance their transcription. yeastgenome.orgnih.gov Conversely, high levels of sterols can trigger feedback mechanisms that reduce the production of biosynthetic enzymes. yeastgenome.org The expression of ERG11 can also be induced by exposure to azole antifungal drugs, which inhibit the Erg11p enzyme, as a resistance mechanism. nih.govnih.govresearchgate.net

In mammals, the transcription of CYP51A1 is also subject to complex control involving a variety of transcription factors that respond to cellular sterol levels and other signals. nih.gov Post-transcriptional regulation further refines the levels of the CYP51A1 enzyme. For instance, microRNAs, such as miR-219, have been shown to downregulate the expression of Cyp51a1. nih.gov Furthermore, the stability of the CYP51A1 protein can be modulated by post-translational modifications. Nitric oxide (NO) has been observed to induce a rapid downregulation of the CYP51A1 protein, a process that appears to involve the ubiquitin-proteasome system. nih.gov

The primary regulators of lipid homeostasis at the transcriptional level in mammalian cells are the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govresearchgate.net These membrane-bound transcription factors control the expression of numerous genes involved in cholesterol and fatty acid synthesis. nih.govbiologists.com

There are three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov

SREBP-2 is primarily dedicated to regulating genes involved in cholesterol biosynthesis, including CYP51A1. nih.govnih.gov

SREBP-1c preferentially activates genes required for fatty acid synthesis. nih.govbiologists.com

SREBP-1a is capable of activating all SREBP-responsive genes. nih.govbiologists.com

The SREBP activation process is a classic example of regulated intramembrane proteolysis. When cellular sterol levels are high, SREBPs are retained in the endoplasmic reticulum (ER) through binding to SREBP-cleavage-activating protein (SCAP), which in turn binds to the ER-resident protein Insig. biologists.comlibretexts.org When sterol levels fall, the SCAP-SREBP complex is released from Insig and travels to the Golgi apparatus. libretexts.orgwikipedia.org In the Golgi, two proteases sequentially cleave the SREBP, releasing its N-terminal domain. biologists.com This active, soluble fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, thereby upregulating their transcription to replenish cellular sterol supplies. wikipedia.orgyoutube.com

In addition to SREBPs, other transcription factors collaborate to ensure maximal expression of sterol biosynthesis genes. For instance, the transcription of the HMG-CoA reductase gene requires the cooperation of SREBPs with other DNA-binding proteins like NF-Y and CREB. biologists.com The promoter for the CYP51A1 gene also contains binding sites for other transcription factors, including nuclear receptor subfamily 1 group H (LXR) and peroxisome proliferator-activated receptor (PPAR), which contribute to modulating its expression. nih.gov

Key Transcriptional Regulators of Sterol Biosynthesis

| Regulator | Organism/Cell Type | Function | Mechanism of Action |

|---|---|---|---|

| SREBP-2 | Mammals | Activates cholesterol synthesis genes (e.g., CYP51A1, HMGCR) nih.govbiologists.com | Released from ER membrane upon low sterol levels, binds to SREs in gene promoters biologists.comwikipedia.org |

| SREBP-1c | Mammals | Primarily activates fatty acid synthesis genes nih.gov | Mainly regulated at the transcriptional level by insulin nih.gov |

| Upc2/Ecm22 | Fungi (e.g., S. cerevisiae) | Activates ergosterol (B1671047) biosynthesis genes (e.g., ERG11) under hypoxic conditions yeastgenome.orgnih.gov | Relocates to the nucleus in response to low sterol levels and binds to SREs yeastgenome.org |

| Hap1 | Fungi (e.g., S. cerevisiae) | Heme-dependent transcription factor influencing sterol gene expression yeastgenome.org | Responds to oxygen and heme levels to regulate transcription yeastgenome.org |

| LXR (Liver X Receptor) | Mammals | Maintains cholesterol homeostasis by controlling sterol transport genes nih.gov | Nuclear receptor that senses cellular sterol levels nih.gov |

Allosteric Regulation and Enzyme Feedback Mechanisms within Sterol Metabolism

Beyond transcriptional control, the sterol biosynthetic pathway is finely tuned by allosteric regulation and feedback mechanisms that directly modulate the activity of key enzymes. wikipedia.org This allows for a more immediate response to changes in cellular metabolite concentrations. The primary target for this type of regulation is HMG-CoA reductase (HMGR), the enzyme catalyzing the rate-limiting step in cholesterol synthesis. libretexts.orgyoutube.com

The activity of HMGR is subject to multivalent feedback control mediated by both sterol and non-sterol products derived from mevalonate (B85504). nih.govnih.gov An accumulation of sterols, including cholesterol and intermediates like lanosterol, triggers a rapid degradation of the HMGR enzyme. nih.govresearchgate.net This sterol-accelerated degradation is a sophisticated feedback mechanism that involves the ER-resident Insig proteins. latrobe.edu.au When sterol levels rise, they induce the binding of HMGR to Insig. nih.gov This interaction facilitates the ubiquitination of HMGR by a membrane-associated ubiquitin ligase, marking it for degradation by the proteasome. nih.govlatrobe.edu.au This process effectively shuts down the pathway at an early stage when its end-products are plentiful. ibiology.org

Feedback Regulation Mechanisms in Sterol Metabolism

| Regulatory Molecule(s) | Target Enzyme | Mechanism | Outcome |

|---|---|---|---|

| Cholesterol, Oxysterols | HMG-CoA Reductase | Promotes binding of SCAP to Insig, suppressing SREBP activation researchgate.net | Decreased transcription of HMGR and other biosynthetic enzymes |

| Lanosterol, Oxysterols | HMG-CoA Reductase | Induces binding of HMGR to Insig, leading to ubiquitination and degradation nih.govresearchgate.net | Rapid post-translational downregulation of HMGR activity |

| AMP | HMG-CoA Reductase | Activates AMPK, which phosphorylates and inactivates HMGR libretexts.org | Inhibition of cholesterol synthesis when cellular energy (ATP) is low |

Broader Hormonal and Environmental Influences on Sterol Pathway Activity

Hormones play a significant role in regulating cholesterol synthesis, primarily by modulating the expression and activity of HMG-CoA reductase. nih.gov

Insulin , released in a well-fed state, upregulates the expression of HMG-CoA reductase, thereby stimulating cholesterol synthesis. youtube.comnih.gov This coordinates cholesterol production with the availability of acetyl-CoA from carbohydrate metabolism.

Glucagon , the counter-regulatory hormone to insulin, has an inhibitory effect, decreasing the production of cholesterol during fasting states. youtube.comnih.gov

Thyroid hormones are known to stimulate cholesterol biosynthesis by inducing HMG-CoA reductase. researchgate.net

In specialized steroidogenic cells, such as Leydig cells in the testes, Luteinizing Hormone (LH) is a central regulator that controls both the synthesis of steroids from cholesterol and the expression of genes involved in cholesterol biosynthesis and uptake. nih.gov

Environmental factors also exert a strong influence on sterol metabolism. In fungi, oxygen availability is a critical determinant of ergosterol synthesis, as several enzymatic steps, including the one catalyzed by Erg11p, are oxygen-dependent. yeastgenome.orgnih.gov Consequently, under anaerobic or semi-anaerobic conditions, the expression of ERG11 is modulated. nih.gov Nutrient availability is another key environmental factor. In yeast, for example, entering a quiescent state due to nutrient scarcity, such as phosphate exhaustion, leads to a significant remodeling of metabolism, including the massive accumulation of neutral lipids, where sterols are shunted towards the production of steryl esters for storage in lipid droplets. nih.gov This serves as a mechanism to store energy and detoxify potentially harmful free sterols during periods of stress. nih.gov

Hormonal and Environmental Influences on Sterol Pathway

| Factor | Type | Effect on Sterol Pathway | Primary Target/Mechanism |

|---|---|---|---|

| Insulin | Hormonal | Stimulatory | Upregulates expression of HMG-CoA reductase youtube.comnih.gov |

| Glucagon | Hormonal | Inhibitory | Downregulates HMG-CoA reductase activity/expression youtube.comnih.gov |

| Thyroid Hormone | Hormonal | Stimulatory | Induces expression of HMG-CoA reductase researchgate.net |

| Luteinizing Hormone (LH) | Hormonal | Stimulatory | Controls cholesterol and steroid biosynthesis in Leydig cells nih.gov |

| Oxygen | Environmental | Required | Essential cofactor for several enzymes, including CYP51A1/Erg11p yeastgenome.orgnih.gov |

| Nutrient Scarcity | Environmental | Shifts metabolism | Promotes storage of sterols as steryl esters in lipid droplets nih.gov |

Future Research Directions on Demethyldihydrolanosterol

Unraveling Underexplored Enzymatic Steps and their Kinetics in Demethyldihydrolanosterol Metabolism

Future research must focus on the intricate enzymatic processes governing the metabolism of this compound. A primary enzyme of interest is Cytochrome P450 51A1 (CYP51A1), which catalyzes the 14α-demethylation of sterols. nih.gov While it is known that CYP51A1 can use 24,25-dihydrolanosterol, a precursor to this compound, as a substrate, the precise kinetics and processivity with this compound itself warrant further detailed investigation. nih.gov

The 14α-demethylation reaction is a critical three-step process involving the sequential oxidation of the sterol. nih.gov Studies on the analogous substrate, dihydrolanosterol (B1674475), have shown this reaction to be highly processive, meaning the enzyme tends to catalyze all three steps without releasing the intermediate substrates. nih.gov The dissociation rates (k_off) of the enzyme-sterol complexes are significantly slower—by one to two orders of magnitude—than the forward rates of the oxidation reactions. nih.gov A key finding is that the breaking of the C-14α C-H bond is not the rate-limiting step in this multi-step reaction. nih.gov

Future studies should aim to replicate and expand upon these kinetic analyses using this compound as the specific substrate. This would involve synthesizing the 14α-alcohol and 14α-aldehyde intermediates of this compound to directly measure the steady-state kinetic parameters and dissociation rates. Understanding these kinetics is crucial as the high processivity of this reaction enhances its efficiency and makes it less susceptible to inhibitors. nih.gov

Table 1: Key Enzymatic Steps and Kinetic Properties in Sterol Demethylation

| Enzyme | Substrate(s) | Reaction Type | Key Kinetic Feature | Implication |

|---|---|---|---|---|

| Cytochrome P450 51A1 (CYP51A1) | Dihydrolanosterol, Lanosterol (B1674476) | 3-step 14α-demethylation (oxidation) | Highly processive; C-H bond breaking is not rate-limiting. nih.gov | High efficiency and reduced sensitivity to inhibitors. nih.gov |

| Dehydrocholesterol Reductase (DHCR24) | Sterols with 24,25-double bonds | Reduction | --- | Produces 24,25-dihydro substrates like dihydrolanosterol. nih.gov |

This table is generated based on data from analogous substrate reactions and highlights areas for future specific research on this compound.

Investigating Novel Regulatory Nodes Specific to this compound Accumulation and Turnover

The accumulation and turnover of this compound are intrinsically linked to the expression and activity of the enzymes that produce and consume it. Therefore, future research should investigate the regulatory networks governing these enzymes. The regulation of CYP51A1 and DHCR24 is paramount. Research should explore transcriptional and post-transcriptional control mechanisms that specifically modulate the levels or activity of these enzymes in response to cellular sterol levels. Identifying transcription factors, microRNAs, or signaling pathways that respond to this compound or its downstream products could reveal novel regulatory nodes. This could involve exploring how cellular states influence the expression of genes involved in sterol metabolism, leading to the accumulation of specific intermediates.

Development of Advanced Analytical Techniques for Precise Quantification and Localization of Pathway Intermediates

Progress in understanding this compound metabolism is contingent on the ability to accurately measure and locate it and its related intermediates within cells and tissues. Future efforts should focus on refining and applying advanced analytical techniques for this purpose. researchgate.net

Hyphenated chromatography-mass spectrometry techniques are particularly promising. unime.it Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of sterol fractions, while high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers high sensitivity and specificity for a wide range of metabolites. unime.itnih.gov The development of methods using Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) could provide high-resolution mass measurements, enabling precise identification and differentiation of closely related sterol isomers and variants. americanpharmaceuticalreview.com

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information without the need for complex setups, complementing the quantitative data from MS. researchgate.netnih.gov The application of these high-resolution techniques will be essential for creating a detailed map of the metabolic flux through the pathway and understanding how intermediates like this compound are partitioned and localized within cellular compartments. nih.gov

Table 2: Advanced Analytical Techniques for Sterol Intermediate Analysis

| Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds, followed by mass-based detection. researchgate.net | Quantification of the sterol fraction in complex biological samples. unime.it | Robust, good for volatile compounds. nih.gov |

| LC-MS | Separates compounds in a liquid phase before mass analysis. nih.gov | High-sensitivity quantification and identification of polar and nonpolar intermediates. unime.it | High sensitivity and selectivity, versatile. nih.gov |

| Q-TOF LC-MS | Combines liquid chromatography with high-resolution mass spectrometry. americanpharmaceuticalreview.com | Accurate mass measurements to confirm composition and distinguish isomers. americanpharmaceuticalreview.com | High accuracy and resolution. americanpharmaceuticalreview.com |

| NMR Spectroscopy | Uses magnetic fields to determine the structure of molecules. researchgate.net | Structural elucidation of this compound and its metabolites. nih.gov | Provides detailed structural information. nih.gov |

Cross-Kingdom Comparative Omics Studies of this compound Metabolism and Regulation

To understand the evolutionary conservation and divergence of this compound metabolism, cross-kingdom comparative "omics" studies are a vital future direction. This approach involves comparing the transcriptomes, proteomes, and metabolomes of diverse organisms from different kingdoms (e.g., Animalia, Fungi, Plantae) under various conditions. nih.gov

By performing comparative transcriptomics, researchers can identify orthologous genes involved in sterol biosynthesis that are regulated in a conserved manner across species. nih.govnih.gov For example, studies have successfully used this approach to identify conserved genetic modules responding to environmental stresses. nih.govescholarship.org Applying this to sterol metabolism could reveal core regulatory principles and species-specific adaptations.

A multi-omics approach, integrating transcriptomic and metabolomic data, would be particularly powerful. mdpi.com This could uncover how changes in gene expression correlate with the accumulation or depletion of this compound and other pathway intermediates across different organisms. Such studies would illuminate the fundamental importance of this metabolic pathway and highlight how it has been modified throughout evolution to suit the specific needs of different life forms.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lanosterol |

| 24,25-Dihydrolanosterol |

| Dihydroagnosterol |

| epi-Dihydrolanosterol |

| (4β,5α)-4,4-dimethyl-cholestra-8,14,24-trien-3-ol (FF-MAS) |

| Dihydro FF-MAS |

| Deoxycorticosterone |

| Aldosterone |

| 18-hydrocorticosterone |

| Ethanol |

Q & A

Q. How can researchers ensure reproducibility in this compound assays?

- Methodological Answer : Adopt the ARRIVE guidelines for experimental reporting. Standardize protocols using BRENDA’s enzyme database parameters (e.g., pH optima, cofactor requirements). Share raw data and code repositories (e.g., GitHub) to enable independent verification. Cross-validate key results in at least two independent labs .

Tables for Quick Reference

| Framework | Use Case | Example | Reference |

|---|---|---|---|

| FINER | Hypothesis validation | Assessing novelty of enzyme inhibition | |

| PICO | Experimental design | Defining hepatocyte stress outcomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.